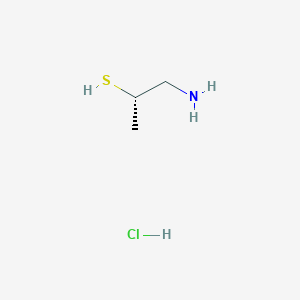

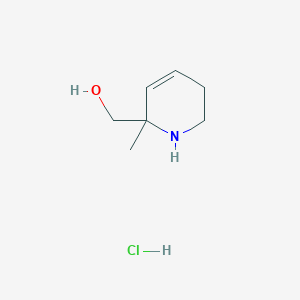

(S)-(+)-1-amino-2-propanethiol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-(+)-1-amino-2-propanethiol hydrochloride is a chiral compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing amino acid derivative that has been found to have various applications in biochemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Oxazolines and Thiazolines

The compound has been utilized in the synthesis of oxazolines and thiazolines under microwave irradiation. When reacted with N-acylbenzotriazoles in the presence of SOCl2, (S)-(+)-1-amino-2-propanethiol hydrochloride yields 2-substituted thiazolines with high efficiency. This method offers a novel application of N-acylbenzotriazoles for preparing oxazolines and thiazolines under mild conditions, showcasing a significant advancement in synthetic chemistry due to its high yields and short reaction times (Katritzky et al., 2004).

Study of Heteroleptic Hg(II)-thiolates

Another research application involves the study of heteroleptic Hg(II)-thiolates, where this compound was used to form complex molecular structures. This research provides insights into the structural chemistry of mercury-thiolate clusters, illustrating the compound's utility in developing materials with potential applications in catalysis and material science (Bharara et al., 2006).

Corrosion Inhibition Studies

The compound has also found application in the study of corrosion inhibition of iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, researchers have investigated the inhibition performances of derivatives against corrosion, providing valuable data for developing new corrosion inhibitors with enhanced efficiency and specificity (Kaya et al., 2016).

Drug Metabolism and Pharmacokinetics

Moreover, this compound has been utilized in physiologically based pharmacokinetic modeling to predict drug distribution in various organs. This research underscores the compound's relevance in pharmaceutical sciences, particularly in understanding the pharmacokinetics of drugs and their metabolites in the body (Meno-Tetang et al., 2006).

Preparation of Coenzyme M Analogues

The synthesis and investigation of coenzyme M analogues for use in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum highlight another important application. This research contributes to the understanding of methane biosynthesis and potentially offers new approaches for manipulating methanogenic pathways (Gunsalus et al., 1978).

Propiedades

IUPAC Name |

(2S)-1-aminopropane-2-thiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)S.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2585023.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2585034.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2585036.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2585037.png)

![5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine](/img/structure/B2585042.png)

![Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![4-(4-Methylphenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2585045.png)